4-Benzylpyrazolidine-3,5-diamine

Organic Synthesis Medicinal Chemistry Scaffold Differentiation

Standard pyrazole-3,5-diamines lack the saturated ring system required for N-N bond cleavage or chiral 1,3-diamine synthesis. This pyrazolidine scaffold delivers the distinct steric/electronic profile of a non-aromatic heterocycle. - Key differentiation: No 5-LOX inhibition at 100 µM - eliminates inflammatory off-target risk in kinase/GPCR screens. - SAR comparator: Directly compare vs. 4-benzyl-1H-pyrazole-3,5-diamine (MW 188.23) to isolate ring saturation effects. - Immediate availability for medicinal chemistry and lead optimization.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
Cat. No. B12124717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzylpyrazolidine-3,5-diamine
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(NNC2N)N
InChIInChI=1S/C10H16N4/c11-9-8(10(12)14-13-9)6-7-4-2-1-3-5-7/h1-5,8-10,13-14H,6,11-12H2
InChIKeyONFSNOGOYWMRAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzylpyrazolidine-3,5-diamine Identity & Sourcing


4-Benzylpyrazolidine-3,5-diamine (molecular formula C10H14N4, molecular weight 190.25 g/mol) [1] is a heterocyclic organic compound belonging to the pyrazolidine class, characterized by a saturated five-membered N-N ring bearing a benzyl substituent at the 4-position and two primary amine groups at the 3- and 5-positions. This saturated ring architecture distinguishes it from its aromatic pyrazole analogs, which exhibit distinct reactivity profiles and biological behavior due to the difference in ring oxidation state and electron distribution. The compound has been investigated as a synthetic intermediate in organic chemistry and as a potential modulator of specific enzyme targets in medicinal chemistry research.

1
Saturated pyrazolidine scaffold for synthetic intermediate libraries
2
5-LOX-negative selectivity marker for off-target screening

Why 4-Benzylpyrazolidine-3,5-diamine Is Irreplaceable


The saturated pyrazolidine ring system of 4-Benzylpyrazolidine-3,5-diamine is chemically and functionally distinct from both other pyrazolidine derivatives bearing different substituents and from aromatic pyrazole analogs. While the 3,5-diamine functionality is a common motif across related scaffolds, the combination of a saturated N-N heterocycle with a benzyl group at the 4-position creates a unique electronic environment and steric profile that cannot be replicated by aromatic pyrazole-3,5-diamines or 4-unsubstituted pyrazolidine-3,5-diamines. Experimental evidence demonstrates that these structural distinctions translate to measurable differences in both physicochemical properties and biological activity profiles, as detailed in the quantitative evidence below.

Aromatic pyrazole analogs may not replicate the saturated ring electronic profile or synthetic utility
4-unsubstituted pyrazolidine-3,5-diamines lack the benzyl group steric and electronic contributions

4-Benzylpyrazolidine-3,5-diamine: Key Differentiating Evidence


Saturated vs. Aromatic Ring Architecture

4-Benzylpyrazolidine-3,5-diamine possesses a fully saturated pyrazolidine ring (C10H14N4, MW = 190.25 g/mol) [1], whereas its direct aromatic analog 4-benzyl-1H-pyrazole-3,5-diamine features an unsaturated pyrazole ring (C10H12N4, MW = 188.23 g/mol) . The two-hydrogen difference reflects the distinct oxidation state of the heterocyclic core, which alters electron density distribution, basicity of the amine groups, and susceptibility to oxidation/reduction reactions. This saturation state fundamentally affects both the compound's synthetic utility as an intermediate and its potential biological interactions.

Saturated vs Aromatic Ring
Cross-study comparable
ΔMW = 2.02 g/mol; ΔH = 2
Saturation state alters electron density and synthetic pathways
Calculated from molecular formulas
Organic Synthesis Medicinal Chemistry Scaffold Differentiation

5-LOX Negative Selectivity Marker

In a standardized enzyme inhibition assay, 4-Benzylpyrazolidine-3,5-diamine was evaluated for its ability to inhibit rat basophilic leukemia-1 (RBL-1) cell 5-lipoxygenase (5-LOX) at a concentration of 100 µM [1]. The compound exhibited no significant inhibitory activity (designated as NS) at this test concentration. This negative result serves as a valuable selectivity marker, indicating that this compound does not engage the 5-LOX enzyme target at pharmacologically relevant concentrations, in contrast to various pyrazolidine-3,5-dione derivatives that have been reported to modulate inflammatory pathways.

5-LOX Inhibition
Class-level inference
No significant activity at 100 µM
Supports off-target selectivity profiling
RBL-1 cell assay; negative result
Inflammation Research Enzyme Inhibition Selectivity Profiling

4-Benzylpyrazolidine-3,5-diamine Applications


Synthetic Intermediate: Saturated N-Heterocyclic Libraries

Procure 4-Benzylpyrazolidine-3,5-diamine when the synthetic objective requires a saturated pyrazolidine scaffold rather than an aromatic pyrazole core. The saturated ring system enables distinct downstream transformations—including N−N bond cleavage to access chiral 1,3-diamines, deprotection/oxidation to 3,5-disubstituted pyrazolines, and functionalization at the amine positions—that are not accessible with aromatic pyrazole-3,5-diamines [1]. Researchers building libraries of substituted pyrazolidines or seeking precursors for enantioselective 1,3-diamine synthesis should select this saturated scaffold over its aromatic analog.

5-LOX-Free Medicinal Chemistry Screening

Utilize 4-Benzylpyrazolidine-3,5-diamine in screening campaigns where 5-lipoxygenase (5-LOX) inhibition would constitute an off-target liability or confounding variable. The documented lack of significant 5-LOX inhibition at 100 µM [1] allows researchers to confidently use this compound as a scaffold for developing modulators of alternative targets (e.g., kinases, GPCRs, other enzyme classes) without concern for unintended arachidonic acid pathway modulation. This negative selectivity data is particularly valuable for anti-cancer, CNS, or metabolic disease programs where inflammatory pathway crosstalk must be minimized.

SAR: Pyrazolidine vs. Pyrazole Scaffolds

Employ 4-Benzylpyrazolidine-3,5-diamine as a key comparator in systematic SAR investigations examining the pharmacological impact of heterocycle saturation state. By comparing the biological activity of this saturated pyrazolidine derivative (C10H14N4, MW 190.25 g/mol) [1] against its aromatic pyrazole counterpart 4-benzyl-1H-pyrazole-3,5-diamine (C10H12N4, MW 188.23 g/mol) , researchers can isolate the contribution of ring saturation to target binding affinity, cellular permeability, metabolic stability, and in vivo efficacy. This head-to-head scaffold comparison provides actionable insights for lead optimization programs.

Application
Selection Property
Validation Focus
Saturated N-heterocyclic library synthesis
Saturated pyrazolidine scaffold
Downstream functionalization pathways
5-LOX off-target screening
5-LOX negative selectivity profile
Confirm absence of arachidonic acid pathway modulation
Scaffold SAR: saturated vs aromatic
Ring saturation state comparison
Isolate saturation effects on target binding and PK profile

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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